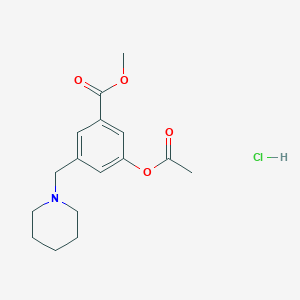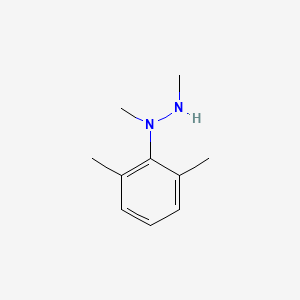
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a chlorine atom and a tert-butyl group attached to the tetrazole ring, making it a unique derivative with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-chloro-1-(1,1-dimethylethyl)-1H-tetrazole, can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various agents, including heterogeneous catalysts and nanoparticles . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves scalable methods that ensure high yield and purity. The use of microwave irradiation and heterogeneous catalysts has been reported to be effective in producing 5-substituted 1H-tetrazoles on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Including heterogeneous catalysts and nanoparticles for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and complex heterocyclic compounds, which can have diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design.
Material Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content.
Coordination Chemistry: Tetrazoles act as ligands in coordination complexes, which are used in catalysis and material science.
Mécanisme D'action
The mechanism of action of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity . The chlorine atom and tert-butyl group contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.
5-Chloro-1-phenyl-1H-tetrazole: Reacts with 2-hydroxyacetophenone to yield 1-phenyl-1H-tetrazol-5-oxy linked compounds.
Uniqueness
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and tert-butyl group enhances its reactivity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
59772-99-5 |
|---|---|
Formule moléculaire |
C5H9ClN4 |
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
1-tert-butyl-5-chlorotetrazole |
InChI |
InChI=1S/C5H9ClN4/c1-5(2,3)10-4(6)7-8-9-10/h1-3H3 |
Clé InChI |
URZUSFRJURZOEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=NN=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)



![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)

![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)







